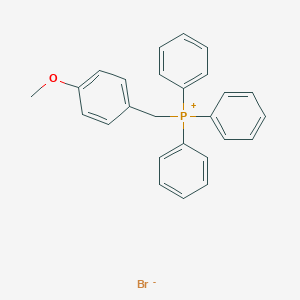

(4-Methoxybenzyl)(triphenyl)phosphonium bromide

Description

Properties

IUPAC Name |

(4-methoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.BrH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHLQVYIVLMJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370555 | |

| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-38-7 | |

| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Methoxybenzyl)(triphenyl)phosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a key reagent in organic synthesis, particularly in the construction of complex molecules.

Core Chemical Properties

This compound is a quaternary phosphonium salt that serves as a precursor to a phosphorus ylide for use in the Wittig reaction. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 1530-38-7 | [1] |

| Molecular Formula | C₂₆H₂₄BrOP | |

| Molecular Weight | 463.35 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 226-228 °C | |

| Solubility | Soluble in polar organic solvents such as chloroform, dichloromethane, acetone, ethanol, and methanol. Almost insoluble in diethyl ether and petroleum ether. |

Synthesis

A common method for the synthesis of this compound involves the reaction of triphenylphosphine with 4-methoxybenzyl bromide. An efficient microwave-assisted synthesis has been reported, providing the product in high yield.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

Triphenylphosphine

-

4-Methoxybenzyl bromide

-

Tetrahydrofuran (THF)

Procedure:

-

A mixture of triphenylphosphine (1 equivalent) and 4-methoxybenzyl bromide (1 equivalent) is prepared in THF in a carbon-coated quartz ampoule.

-

The mixture is heated under microwave irradiation at 60 °C with 800 Watts and 1 bar pressure for 30 minutes.

-

After cooling, the ampoule is opened in a fume hood, and the resulting precipitate is collected by filtration.

-

The crude product can be further purified by recrystallization.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |

| 3.69 | s | 3H | -OCH₃ | |

| 5.25 | d | 2H | -CH₂- | JHP = 14 |

| 6.62 | d | 2H | Aromatic CH | J = 9 |

| 6.98 | t | 2H | Aromatic CH | J = 9 |

| 7.6-7.8 | m | 15H | Aromatic CH (Triphenylphosphine) |

Note: The spectrum was recorded in CDCl₃ at 500 MHz.

Chemical Reactivity and Applications

The primary application of this compound is in the Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones. The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide, which then reacts with a carbonyl compound.

The Wittig Reaction: A General Overview

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds with high regioselectivity. The reaction proceeds through a betaine intermediate, which collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction for Stilbene Synthesis

This protocol outlines the synthesis of a stilbene derivative using this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Anisaldehyde (4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Ylide Formation: this compound (1 equivalent) is suspended in dichloromethane. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to generate the ylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: A solution of anisaldehyde (1 equivalent) in dichloromethane is added to the ylide solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired stilbene derivative.

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of the phosphonium salt.

Wittig Reaction Workflow

Caption: General workflow of the Wittig reaction.

References

An In-depth Technical Guide to (4-Methoxybenzyl)(triphenyl)phosphonium bromide for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a key reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document outlines its chemical properties, detailed experimental protocols for its application in the Wittig reaction, and visual representations of the underlying chemical processes.

Core Compound Data

This compound is a quaternary phosphonium salt widely utilized as a precursor to a phosphorus ylide in the Wittig reaction. This reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The presence of the 4-methoxybenzyl group allows for the introduction of an electron-donating methoxy-substituted aromatic moiety into the target molecule, a common feature in many biologically active compounds.

| Property | Value |

| Molecular Weight | 463.36 g/mol [1][2] |

| Molecular Formula | C₂₆H₂₄BrOP[1] |

| CAS Number | 1530-38-7[1] |

| Appearance | Solid |

| Melting Point | 226-228 °C |

| Solubility | Soluble in polar organic solvents |

The Wittig Reaction: A Powerful Tool for Alkene Synthesis

The primary application of this compound is in the Wittig reaction. This reaction involves the treatment of the phosphonium salt with a strong base to generate the corresponding phosphorus ylide. This ylide then reacts with an aldehyde or a ketone to yield an alkene and triphenylphosphine oxide. The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

General Reaction Mechanism

The Wittig reaction proceeds through a well-established mechanism involving the formation of a betaine intermediate and a subsequent ring closure to an oxaphosphetane, which then collapses to the final products.

References

(4-Methoxybenzyl)(triphenyl)phosphonium bromide: A Technical Overview of Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a key reagent in various organic syntheses, particularly the Wittig reaction for the formation of alkenes. This document outlines the common synthetic routes and analytical methods for the characterization of this phosphonium salt, presenting available data in a structured format for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine. Two primary methods are prevalent, starting from either 4-methoxybenzyl bromide or 4-methoxybenzyl alcohol.

Method 1: From 4-Methoxybenzyl Bromide and Triphenylphosphine

This is a direct and common method for synthesizing phosphonium salts. The reaction involves the nucleophilic attack of triphenylphosphine on 4-methoxybenzyl bromide.

A general procedure for this type of reaction involves stirring equimolar amounts of 4-methoxybenzyl bromide and triphenylphosphine in a suitable solvent, such as benzene or toluene, at ambient or elevated temperatures. The product, being a salt, often precipitates out of the solution and can be collected by filtration.

Method 2: From 4-Methoxybenzyl Alcohol and Triphenylphosphine Hydrobromide

An alternative route involves the reaction of 4-methoxybenzyl alcohol with triphenylphosphine hydrobromide. This method avoids the need to handle the often lachrymatory benzyl bromides directly. The reaction is typically carried out in a solvent like 1,4-dioxane or acetonitrile at elevated temperatures.

Experimental Protocol (Generalized)

Synthesis of this compound from 4-Methoxybenzyl Bromide

| Step | Procedure | Notes |

| 1. Reagents | To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq). | Ensure all glassware is dry. |

| 2. Solvent | Add anhydrous toluene or benzene to the flask. | The volume should be sufficient to dissolve the reactants upon heating. |

| 3. Reaction | Stir the mixture at room temperature for 24 hours or heat to reflux for several hours. | Reaction progress can be monitored by thin-layer chromatography (TLC). |

| 4. Isolation | Allow the reaction mixture to cool to room temperature. The product should precipitate. | If no precipitate forms, the solvent volume can be reduced under vacuum. |

| 5. Purification | Collect the solid by vacuum filtration and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. | The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). |

| 6. Drying | Dry the purified product under vacuum. |

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the key analytical techniques employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C26H24BrOP | [1] |

| Molecular Weight | 463.35 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 226-228 °C | [1] |

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is not available in the public domain based on the conducted searches. The following tables present expected characteristic signals based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -OCH₃ | ~3.8 | Singlet | Methoxy group protons. |

| -CH₂-P | ~5.5 | Doublet (due to P-H coupling) | Methylene protons adjacent to the phosphorus atom. |

| Aromatic (methoxybenzyl) | 6.8 - 7.2 | Multiplet | Protons on the methoxy-substituted benzene ring. |

| Aromatic (triphenyl) | 7.6 - 7.9 | Multiplet | Protons on the three phenyl rings attached to the phosphorus atom. |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| -OCH₃ | ~55 | Methoxy carbon. |

| -CH₂-P | ~30 (doublet due to P-C coupling) | Methylene carbon adjacent to the phosphorus atom. |

| Aromatic (methoxybenzyl) | 114 - 132, ~160 (C-O) | Carbons of the methoxy-substituted benzene ring. |

| Aromatic (triphenyl) | 128 - 135 (doublets due to P-C coupling) | Carbons of the three phenyl rings attached to the phosphorus atom. |

IR Spectroscopy (Expected Characteristic Absorptions)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (ether) | 1240 - 1260 | Strong |

| P-C | ~1440 and ~1110 | Medium |

Mass Spectrometry

| Technique | Expected m/z | Notes |

| Electrospray Ionization (ESI+) | ~383.15 | Corresponds to the cation [(C₆H₅)₃PCH₂(C₆H₄OCH₃)]⁺. |

Visualizing the Process

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical workflow for the characterization of the final product.

Conclusion

References

A Comprehensive Technical Guide on the Thermal Properties of (4-Methoxybenzyl)(triphenyl)phosphonium bromide

This technical guide provides an in-depth analysis of the melting point and thermal characteristics of (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a quaternary phosphonium salt. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid organic compound. Its thermal stability is a critical parameter for its application in various chemical reactions, particularly in Wittig reactions where it serves as a precursor to the corresponding ylide.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Melting Point | 226-228 °C | [1] |

| Molecular Formula | C₂₆H₂₄BrOP | [1] |

| Molecular Weight | 463.354 g/mol | [1] |

| Purity | 95.00% - 98% | [2] |

| Appearance | Solid |

Thermal Analysis

Experimental Protocols

The precise determination of the melting point and the synthesis of a pure compound are fundamental experimental procedures.

3.1. Synthesis of this compound

A general and widely used method for the synthesis of phosphonium salts involves the reaction of a phosphine with an alkyl halide. The following is a representative protocol adapted from general procedures for the synthesis of benzyltriphenylphosphonium salts[6][7][8].

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Add 4-methoxybenzyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain stirring.

-

The reaction progress can be monitored by the precipitation of the phosphonium salt product. The reaction is typically continued overnight.

-

After cooling the mixture to room temperature, the solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with fresh toluene and then diethyl ether to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield this compound as a white solid.

3.2. Determination of Melting Point

The melting point is determined using a standard melting point apparatus.

Materials:

-

Dried sample of this compound

-

Capillary tubes

Procedure:

-

A small amount of the crystalline sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures. For pure substances, this range is typically narrow.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, and a simplified representation of its application in the Wittig reaction.

Caption: Synthesis, Purification, and Characterization Workflow.

Caption: Simplified Wittig Reaction Pathway.

References

- 1. This compound|lookchem [lookchem.com]

- 2. achemblock.com [achemblock.com]

- 3. tainstruments.com [tainstruments.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of (4-Methoxybenzyl)(triphenyl)phosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthesis of (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a versatile reagent in organic synthesis, particularly in the context of the Wittig reaction for the formation of alkenes. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents expected NMR and IR data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided, alongside a visualization of its synthetic pathway and its role in the Wittig reaction.

Spectroscopic Data

The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR, and characteristic absorption bands for IR spectroscopy of this compound. These values are estimations derived from data reported for analogous structures and serve as a predictive guide for characterization.

Table 1: Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (CH₃) | ~3.8 | Singlet | - |

| Methylene (CH₂) | ~5.5 | Doublet | ~15 (²JP-H) |

| Aromatic (C₆H₄, ortho to OCH₃) | ~6.9 | Doublet | ~8-9 |

| Aromatic (C₆H₄, meta to OCH₃) | ~7.2 | Doublet | ~8-9 |

| Aromatic (P(C₆H₅)₃) | ~7.6 - 7.9 | Multiplet | - |

Table 2: Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Methoxy (CH₃) | ~55 |

| Methylene (CH₂) | ~30 (d, ¹JP-C ≈ 50 Hz) |

| Aromatic (C₆H₄, C-OCH₃) | ~160 |

| Aromatic (C₆H₄, CH) | ~114, ~131 |

| Aromatic (P(C₆H₅)₃, C-P) | ~118 (d, ¹JP-C ≈ 85-90 Hz) |

| Aromatic (P(C₆H₅)₃, ortho-C) | ~134 (d, ²JP-C ≈ 10 Hz) |

| Aromatic (P(C₆H₅)₃, meta-C) | ~130 (d, ³JP-C ≈ 12 Hz) |

| Aromatic (P(C₆H₅)₃, para-C) | ~135 |

Table 3: Expected IR Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (aryl ether) | 1250 - 1200 | Strong |

| P-C stretch | ~1440 | Medium |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Experimental Protocols

Synthesis of this compound

This protocol outlines a standard method for the synthesis of benzyl-type phosphonium salts.

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 4-methoxybenzyl bromide (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white solid.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the dried this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, for a KBr pellet, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the synthesis of this compound and its subsequent use in the Wittig reaction.

Caption: Synthetic pathway for this compound.

Caption: Generalized mechanism of the Wittig reaction.

An In-Depth Technical Guide to the Safety and Handling of (4-Methoxybenzyl)(triphenyl)phosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a key reagent in organic synthesis, particularly in the formation of stilbene derivatives through the Wittig reaction. The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a solid organic salt. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 1530-38-7[1] |

| Molecular Formula | C₂₆H₂₄BrOP[1] |

| Molecular Weight | 463.35 g/mol [2] |

| Appearance | Solid[2] |

| Melting Point | 226-228 °C[1] |

| Solubility | No data available. |

| Purity | Typically ≥98%[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

Signal Word: Warning[2]

Pictogram:

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

The compound is reported to be moisture-sensitive.[3]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of phosphorus.[3][4]

-

Hazardous Polymerization: Will not occur.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Toxicological Information

Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. The primary health hazards are irritation to the skin, eyes, and respiratory system.

Experimental Protocols: Representative Wittig Reaction

This compound is a common reagent in the Wittig reaction to synthesize alkenes. The following is a general, representative protocol. Note: This protocol may require optimization based on the specific aldehyde or ketone used.

Materials

-

This compound

-

A suitable aldehyde or ketone

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Anhydrous reaction vessel (e.g., a flame-dried, three-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Apparatus for quenching, extraction, and purification (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure

-

Preparation of the Ylide:

-

Under an inert atmosphere, suspend this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF) in the reaction vessel.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (1.0 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at 0 °C for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the alkene by a suitable method, such as column chromatography or recrystallization.

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Wittig Reaction Logical Pathway

Caption: Logical pathway of the Wittig reaction using a phosphonium salt.

References

An In-depth Technical Guide to (4-Methoxybenzyl)(triphenyl)phosphonium bromide: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a pivotal reagent in organic synthesis. Delving into its historical context, discovery, detailed synthetic protocols, and its significant applications in the synthesis of medicinally important molecules, this document serves as an essential resource for professionals in the fields of chemical research and drug development.

Introduction and Historical Context

This compound is a phosphonium salt that plays a crucial role as a Wittig reagent in organic chemistry. The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, is a celebrated method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3] This reaction revolutionized synthetic organic chemistry by providing a reliable method for the formation of carbon-carbon double bonds with excellent control over their position.

The core of the Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium salt like this compound, with a carbonyl compound. The versatility and functional group tolerance of the Wittig reaction have established it as a cornerstone in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

While the Wittig reaction was first reported in 1954, the specific first synthesis of this compound is not prominently documented in a singular seminal publication. Its preparation falls under the general and well-established method of quaternization of triphenylphosphine with an appropriate alkyl halide, a technique widely practiced since the inception of the Wittig reaction.

Physicochemical Properties and Data

A comprehensive summary of the quantitative data for this compound is presented below. This information is critical for its handling, characterization, and application in synthesis.

| Property | Value |

| Chemical Formula | C₂₆H₂₄BrOP |

| Molecular Weight | 463.35 g/mol |

| CAS Number | 1530-38-7 |

| Melting Point | 226-228 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents such as THF, CH₂Cl₂, and CHCl₃. |

| ¹H NMR (CDCl₃, 500 MHz) | δ 5.34 (d, J = 14.5 Hz, 2H, –CH₂), 6.92 (d, 2H), 6.99 – 7.02 (dd, 2H), 7.56 - 7.61 (m, 6H), 7.68-7.74 (m, 9H), 2.36 (s, 3H, –OCH₃)[1] |

| ¹³C NMR (CDCl₃) | Spectral data for similar phosphonium salts suggest characteristic signals for the aromatic carbons and the methylene bridge. Specific data for the title compound is not readily available in public literature. |

| IR (KBr) | Characteristic peaks for P-Ph stretching, C-H stretching and bending of aromatic and aliphatic groups, and C-O stretching of the methoxy group are expected. |

Synthesis of this compound

The synthesis of this compound is a straightforward Sₙ2 reaction involving the quaternization of triphenylphosphine with 4-methoxybenzyl bromide.

General Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Diethyl ether or Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

To this solution, add 4-methoxybenzyl bromide (1.0-1.1 eq.).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to obtain a white to off-white crystalline powder.

The Wittig Reaction: Mechanism and Application

This compound is primarily used to generate the corresponding phosphorus ylide for the Wittig reaction. The ylide is typically formed in situ by treating the phosphonium salt with a strong base.

General Mechanism of the Wittig Reaction

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the phosphorus ylide.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane is unstable and collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly stilbene derivatives, which exhibit a wide range of pharmacological activities.

Synthesis of Resveratrol Analogues

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with antioxidant, anti-inflammatory, and cardioprotective properties. This compound is used in the synthesis of resveratrol and its analogues.

Experimental Protocol: Synthesis of a Resveratrol Precursor

This protocol describes the Wittig reaction between the ylide derived from this compound and vanillin (4-hydroxy-3-methoxybenzaldehyde) to produce a protected resveratrol analogue.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Vanillin

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of this compound (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq.) portion-wise.

-

Stir the resulting deep red-orange solution at 0 °C for 1 hour to ensure complete ylide formation.

-

Add a solution of vanillin (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 is a potent natural product that exhibits significant anti-cancer activity by inhibiting tubulin polymerization. The synthesis of combretastatin A-4 and its analogues often utilizes a Wittig reaction to construct the characteristic stilbene core.[4][5][6]

Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue

This protocol outlines the synthesis of a key intermediate for combretastatin A-4 analogues using this compound and 3,4,5-trimethoxybenzaldehyde.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

3,4,5-Trimethoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Suspend this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.0 eq.) to the suspension. The mixture will turn into a deep red solution, indicating the formation of the ylide.

-

Stir the solution at -78 °C for 30 minutes.

-

Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired trimethoxystilbene derivative.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its significance stems from its role as a precursor to a key Wittig reagent, enabling the efficient and stereocontrolled synthesis of a wide array of alkenes. The applications of this phosphonium salt in the construction of complex molecules with significant medicinal properties, such as resveratrol and combretastatin A-4 analogues, underscore its importance in drug discovery and development. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering valuable insights for researchers and scientists in the field.

References

An In-depth Technical Guide to (4-Methoxybenzyl)(triphenyl)phosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)(triphenyl)phosphonium bromide, a key reagent in organic synthesis. It covers its chemical identity, properties, synthesis, and applications, with a focus on its role in the Wittig reaction. Detailed experimental protocols and reaction mechanisms are provided to support researchers in its practical application.

Chemical Identity and Synonyms

This compound is a quaternary phosphonium salt widely utilized as a precursor to a Wittig reagent. Its chemical structure consists of a phosphonium cation, where the phosphorus atom is bonded to three phenyl groups and a 4-methoxybenzyl group, and a bromide anion.

For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

| Identifier | Value |

| CAS Number | 1530-38-7[1][2][3][4] |

| Molecular Formula | C₂₆H₂₄BrOP[1][4] |

| Molecular Weight | 463.35 g/mol [1] |

| IUPAC Name | (4-methoxybenzyl)triphenylphosphonium bromide[3] |

| Synonyms | Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, bromide[1][2]; (4-Methoxybenzyl)tris(phenyl)phosphonium bromide[2]; --INVALID-LINK--phosphanium bromide[2]; p-Methoxybenzyltriphenylphosphonium bromide |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below. This information is crucial for its identification, handling, and use in chemical reactions.

| Property | Value |

| Physical Form | Solid / Colourless powder[1] |

| Melting Point | 226-228 °C[2][4] |

| Purity | ≥98%[1] |

| Storage | Inert atmosphere, room temperature[5] |

Spectral Data:

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.69 (s, 3H, -OCH₃), 5.25 (d, JHP = 14 Hz, 2H, –CH₂), 6.62 (d, J = 9 Hz, 2H), 6.98 (t, J = 9 Hz, 2H), 7.57 - 7.78 (m, 15H, Ar-H)[1] |

| Representative IR (KBr, cm⁻¹) | Characteristic peaks for related phosphonium salts include P⁺-C vibrations around 1436 and 1107 cm⁻¹[6]. |

| Representative ¹³C NMR | For similar phosphonium salts, characteristic signals for the aromatic carbons and the methylene bridge are observed. |

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of triphenylphosphine with 4-methoxybenzyl bromide. This is a classic Sₙ2 reaction.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of benzyltriphenylphosphonium salts.[7]

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine

-

Toluene (anhydrous)

-

Petroleum ether

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Heating mantle

-

Vacuum filtration apparatus

Procedure:

-

To a 250-mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1 equivalent).

-

Add anhydrous toluene to dissolve the triphenylphosphine.

-

Add 4-methoxybenzyl bromide (1.1 equivalents) to the solution.

-

Fit the flask with a condenser and place it under an inert atmosphere of nitrogen.

-

Heat the reaction mixture to reflux with vigorous stirring and maintain the reflux overnight. The product will typically precipitate out of the solution as the reaction progresses.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration using a fritted glass funnel.

-

Wash the collected solid with fresh toluene, followed by petroleum ether, to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum for at least one hour to obtain a fine, crystalline solid.

Application in the Wittig Reaction

This compound is primarily used to generate the corresponding phosphorus ylide (or phosphorane), which is a key intermediate in the Wittig reaction.[8][9] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[8][10]

The Wittig Reaction Mechanism

The reaction proceeds through a series of steps involving the formation of the ylide, its reaction with a carbonyl compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane, and finally collapses to yield the alkene and triphenylphosphine oxide.[11]

Experimental Protocol for a Wittig Reaction

This protocol describes a general procedure for the in-situ formation of the Wittig reagent and its subsequent reaction with an aldehyde.[3][12]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., potassium tert-butoxide (t-BuOK) as a 1M solution in THF)

-

Aldehyde or ketone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., MTBE or diethyl ether)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1.2 equivalents) in anhydrous THF.

-

At room temperature, add the strong base (e.g., 1M t-BuOK in THF, 1.2 equivalents) dropwise to the suspension with vigorous stirring.

-

Stir the resulting mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

Dissolve the aldehyde or ketone (1 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the solution of the carbonyl compound to the ylide mixture at 0 °C or room temperature, depending on the reactivity of the substrates.

-

Allow the reaction to stir at room temperature for several hours (e.g., 18 hours) or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., MTBE or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired alkene.

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application in the Wittig reaction allows for the stereoselective synthesis of a wide variety of alkenes, which are important structural motifs in many biologically active molecules and pharmaceutical compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development.

References

- 1. biomedres.us [biomedres.us]

- 2. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig Reaction [commonorganicchemistry.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing (4-Methoxybenzyl)(triphenyl)phosphonium bromide

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Wittig reaction using (4-Methoxybenzyl)(triphenyl)phosphonium bromide for the synthesis of various alkenes. This protocol is widely used in organic synthesis for the formation of carbon-carbon double bonds.[1][2]

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis that facilitates the creation of an alkene from an aldehyde or a ketone.[1] The reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into a C=C double bond with high regioselectivity.[3][4] This is particularly advantageous over other elimination reactions that may produce a mixture of isomers.[3] The driving force behind this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5]

The specific Wittig reagent, this compound, is utilized to introduce a 4-methoxybenzylidene moiety onto a carbonyl-containing compound. This is a valuable transformation in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.

Reaction Mechanism

The Wittig reaction proceeds through a series of well-defined steps:

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt, this compound, by a strong base to form the corresponding phosphorus ylide. The ylide is a resonance-stabilized species, which acts as the key nucleophile in the reaction.[6]

-

Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[6]

-

Betaine Formation: This attack leads to the formation of a zwitterionic intermediate known as a betaine.[1][7]

-

Oxaphosphetane Formation: The betaine intermediate rapidly cyclizes to form a four-membered ring structure called an oxaphosphetane.[5][7]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane is unstable and collapses, yielding the final alkene product and triphenylphosphine oxide.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol outlines the synthesis of the Wittig reagent from 4-methoxybenzyl bromide and triphenylphosphine.

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine

-

Toluene (or other suitable solvent like acetonitrile)[8]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxybenzyl bromide (1.0 equivalent) and triphenylphosphine (1.0 equivalent).

-

Add a suitable solvent, such as toluene, to the flask.[8]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours to overnight.[8]

-

As the reaction progresses, the phosphonium salt will precipitate out of the solution as a white solid.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting this compound under vacuum. The melting point of this compound is reported to be 226-228 °C.[9]

Protocol 2: General Wittig Reaction with an Aldehyde

This protocol describes a general procedure for the olefination of an aldehyde using the prepared this compound.

Materials:

-

This compound

-

A selected aldehyde (e.g., benzaldehyde)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)[7][10]

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)[10]

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Syringes for reagent addition

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base (1.0 equivalent), such as n-butyllithium, to the suspension while stirring. A color change to deep red or orange is typically observed, indicating the formation of the ylide.

-

Continue stirring the mixture at 0 °C for 30-60 minutes.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the Wittig reaction.

Table 1: Reagents and Reaction Conditions for Alkene Synthesis

| Entry | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) |

| 1 | Benzaldehyde | n-BuLi | THF | 0 to RT | 12 |

| 2 | Cyclohexanone | NaH | DMSO | RT | 24 |

| 3 | 4-Nitrobenzaldehyde | KHMDS | THF | RT | 16 |

| 4 | Acetophenone | t-BuOK | THF | RT | 18 |

Table 2: Product Yields and Stereoselectivity

| Entry | Product | Yield (%) | E/Z Ratio |

| 1 | 1-(4-methoxyphenyl)-2-phenylethene | 85-95 | >95:5 |

| 2 | (4-Methoxybenzylidene)cyclohexane | 70-80 | N/A |

| 3 | 1-(4-Methoxybenzyl)-4-nitro-styrene | 80-90 | >95:5 |

| 4 | 1-(4-methoxyphenyl)-2-phenylprop-1-ene | 60-70 | 80:20 |

Note: The yields and stereoselectivity are illustrative and can vary based on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow diagram illustrating the key stages of the Wittig reaction from ylide formation to product purification.

Reaction Mechanism

Caption: The mechanism of the Wittig reaction, showing the key intermediates from the phosphonium salt to the final alkene product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. organicreactions.org [organicreactions.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. rsc.org [rsc.org]

- 9. This compound|lookchem [lookchem.com]

- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

Synthesis of trans-Stilbenes using (4-Methoxybenzyl)(triphenyl)phosphonium bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of trans-stilbenes, a class of compounds with significant interest in medicinal chemistry and drug development, utilizing the Wittig reaction with (4-Methoxybenzyl)(triphenyl)phosphonium bromide. The protocols described herein offer a reliable method for the stereoselective synthesis of various trans-stilbene derivatives. Included are procedures for the preparation of the necessary phosphonium salt, the Wittig reaction itself, and purification of the final products. Quantitative data is summarized for a range of synthesized compounds, and diagrams illustrating the experimental workflow and reaction mechanism are provided.

Introduction

Trans-stilbenes are a class of diarylethenes characterized by a central carbon-carbon double bond in the E configuration, flanked by two aromatic rings. This structural motif is found in a variety of natural products, most notably resveratrol, and has attracted considerable attention from the scientific community due to its diverse pharmacological properties. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The biological activity of stilbenoids is often dependent on the substitution pattern of the aromatic rings, making the development of versatile synthetic methodologies for accessing a wide range of derivatives a crucial aspect of drug discovery and development.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. Its high degree of functional group tolerance and predictable stereochemical outcome, particularly for the synthesis of trans-alkenes from unstabilized or semi-stabilized ylides, make it an ideal choice for the preparation of trans-stilbenes. This document focuses on the use of this compound as the Wittig reagent, which allows for the introduction of a 4-methoxyphenyl group, a common moiety in many biologically active stilbenoids.

Applications in Drug Development

The trans-stilbene scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets. The methoxy substitution, in particular, can enhance metabolic stability and modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Researchers have explored trans-stilbene derivatives as potential therapeutic agents for a variety of diseases, including:

-

Cancer: Many trans-stilbene derivatives, such as combretastatin A-4, exhibit potent cytotoxic activity against a range of cancer cell lines by targeting tubulin polymerization.

-

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of compounds like resveratrol and its analogs have prompted investigations into their potential for the treatment of Alzheimer's and Parkinson's diseases.

-

Cardiovascular Diseases: Stilbenoids have been shown to possess cardioprotective effects, including the inhibition of platelet aggregation and the improvement of endothelial function.

The synthesis of a diverse library of trans-stilbene derivatives using the methods described herein can provide valuable structure-activity relationship (SAR) data to guide the design of novel and more potent therapeutic agents.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the Wittig reagent from 4-methoxybenzyl bromide and triphenylphosphine.

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Schlenk line or nitrogen/argon inlet

-

Büchner funnel and filter flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add triphenylphosphine (1.0 eq).

-

Add anhydrous toluene to dissolve the triphenylphosphine.

-

Add 4-methoxybenzyl bromide (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum. The product can be used in the subsequent Wittig reaction without further purification.

Protocol 2: Synthesis of trans-Stilbenes via Wittig Reaction

This protocol outlines the general procedure for the Wittig reaction between this compound and various aromatic aldehydes.

Materials:

-

This compound (1.1 eq)

-

Aromatic aldehyde (1.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), n-Butyllithium (n-BuLi))

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen/argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.1 eq) and the anhydrous solvent (e.g., THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the strong base (e.g., NaH, 1.2 eq) in portions. The formation of a deep orange or red color indicates the generation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of the aromatic aldehyde (1.0 eq) in the anhydrous solvent dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trans-stilbene derivative.

Data Presentation

The following table summarizes the yields of various trans-stilbene derivatives synthesized using this compound and different aromatic aldehydes, based on literature data. Reaction conditions may vary.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | trans-4-Methoxystilbene | 62[1] |

| 2 | 4-Chlorobenzaldehyde | trans-4-Chloro-4'-methoxystilbene | N/A |

| 3 | 4-Methylbenzaldehyde | trans-4'-Methoxy-4-methylstilbene | N/A |

| 4 | 4-Cyanobenzaldehyde | trans-4-Cyano-4'-methoxystilbene | N/A |

| 5 | 3,5-Dimethoxybenzaldehyde | trans-3,4',5-Trimethoxystilbene | N/A |

| 6 | 3-Chlorobenzaldehyde | trans-3-Chloro-4'-methoxystilbene | N/A |

| 7 | 2-Chlorobenzaldehyde | trans-2-Chloro-4'-methoxystilbene | N/A |

| 8 | 4-Fluorobenzaldehyde | trans-4-Fluoro-4'-methoxystilbene | N/A |

| 9 | 3-Fluorobenzaldehyde | trans-3-Fluoro-4'-methoxystilbene | N/A |

| 10 | 2-Fluorobenzaldehyde | trans-2-Fluoro-4'-methoxystilbene | N/A |

| 11 | 4-Bromobenzaldehyde | trans-4-Bromo-4'-methoxystilbene | N/A |

| 12 | 3,4-Dihydroxybenzaldehyde | trans-3,4-Dihydroxy-4'-methoxystilbene | N/A |

N/A: Data not available in the searched literature.

Spectroscopic Data for trans-4-Methoxystilbene:

-

¹H NMR (500 MHz, CDCl₃) δ: 7.36 (d, J=7.4 Hz, 2H), 7.33 (d, J=8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J=16.3 Hz, 1H), 6.84 (d, J=16.3 Hz, 1H), 6.76 (d, J=8.7 Hz, 2H), 3.71 (s, 3H).[2]

-

¹³C NMR (CDCl₃) δ: 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2.[2]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of trans-stilbenes.

References

Wittig reaction of (4-Methoxybenzyl)(triphenyl)phosphonium bromide with aromatic aldehydes

Application Notes: Synthesis of (E)-4-Methoxystilbene Derivatives via Wittig Reaction

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This method is particularly valuable for synthesizing stilbenes and their derivatives, which are compounds of significant interest in materials science and drug development due to their unique photophysical properties and diverse biological activities. Many stilbenoids, which are hydroxylated derivatives of stilbene, act as phytoalexins (antibiotics produced by plants)[1].

This document provides detailed protocols for the synthesis of various (E)-4-methoxystilbene derivatives. The reaction involves the coupling of (4-Methoxybenzyl)(triphenyl)phosphonium bromide with a range of aromatic aldehydes. The resulting stilbene derivatives are important precursors and analogs to biologically active molecules, including resveratrol. The protocols outlined below detail the preparation of the necessary phosphonium salt and a general procedure for the Wittig olefination, work-up, and purification.

Reaction Mechanism Overview

The Wittig reaction proceeds through a well-established mechanism:

-

Ylide Formation: The phosphonium salt, this compound, is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., Potassium t-butoxide) to form a phosphorus ylide (also known as a Wittig reagent).

-

Betaine/Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring structure called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, eliminating triphenylphosphine oxide and forming the desired alkene (the stilbene derivative). The formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction. For semi-stabilized ylides, such as the one derived from this compound, the reaction typically yields the (E)-alkene as the major product.

Quantitative Data Summary

The Wittig reaction between this compound and various substituted aromatic aldehydes provides good to excellent yields of the corresponding (E)-stilbene derivatives. The table below summarizes representative results.

| Aldehyde Substrate | Product | Base / Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | (E)-4-Methoxystilbene | KOtBu / THF | 16 h | ~85-95% | [2][3] |

| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-methoxystilbene | NaH / THF | 12 h | ~80-90% | [4] |

| 4-Methylbenzaldehyde | (E)-4'-Methoxy-4-methylstilbene | KOtBu / THF | 12 h | ~85-95% | [4] |

| 3,5-Dimethoxybenzaldehyde | (E)-3,4',5-Trimethoxystilbene | NaOCH3 / DMF | 7 h | 51% (total) | [5] |

| 4-Nitrobenzaldehyde | (E)-4-Methoxy-4'-nitrostilbene | K2CO3 / CH2Cl2-H2O (PTC) | 2 h | 92% | [6] |

Note: Conditions and yields are representative and may vary based on the specific scale and purity of reagents.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the Wittig salt from 4-methoxybenzyl bromide and triphenylphosphine.

Materials:

-

4-Methoxybenzyl bromide

-

Triphenylphosphine (PPh3)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq.).

-

Add anhydrous toluene to dissolve the triphenylphosphine with stirring.

-

Add 4-methoxybenzyl bromide (1.05 eq.) to the solution via syringe.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. A white precipitate will form as the reaction progresses[7].

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white powder, this compound, under vacuum. The product can be used without further purification. Melting point: 226-228 °C[8].

Protocol 2: General Procedure for the Wittig Reaction

This protocol details the in situ generation of the ylide and its subsequent reaction with an aromatic aldehyde.

Materials:

-

This compound (1.2 eq.)

-

Aromatic aldehyde (1.0 eq.)

-

Potassium t-butoxide (KOtBu) (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or flame-dried round-bottom flask with septum

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Add this compound (1.2 eq.) to a flame-dried Schlenk flask under an inert atmosphere.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add potassium t-butoxide (1.2 eq.) portion-wise to the stirred suspension. A deep orange or red color should develop, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation[3].

-

Dissolve the aromatic aldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 7-16 hours, or until TLC analysis indicates complete consumption of the aldehyde[2][3]. The color of the reaction mixture will typically fade as the ylide is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide. Purify this mixture using silica gel column chromatography (typically eluting with a hexane/ethyl acetate gradient) to isolate the pure (E)-stilbene derivative.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-methoxystilbene derivatives using the Wittig reaction.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. This compound|lookchem [lookchem.com]

Application Notes and Protocols for Base Selection in the Wittig Reaction with (4-Methoxybenzyl)(triphenyl)phosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphonium ylides.[1] A critical step in this reaction is the generation of the phosphonium ylide by deprotonation of the corresponding phosphonium salt. The choice of base is paramount and depends on the acidity of the α-protons of the phosphonium salt, which is influenced by the substituents on the carbon atom.[2] This document provides detailed application notes and protocols for the selection of an appropriate base for the Wittig reaction using (4-Methoxybenzyl)(triphenyl)phosphonium bromide, which generates a semi-stabilized ylide.[3]

The methoxy group on the benzyl substituent provides moderate resonance stabilization to the adjacent carbanion of the ylide.[3] This intermediate stability means that while a strong base is required for deprotonation, extremely strong bases like n-butyllithium may not be necessary and could lead to side reactions. The selection of a suitable base is therefore a balance between efficient ylide formation and minimizing potential side reactions.

Base Selection for Semi-Stabilized Ylides

The pKa of the protons alpha to the phosphorus in a phosphonium salt is a key determinant for base selection. For typical triphenylphosphonium salts, this value is in the range of 20-25 in DMSO.[4] The 4-methoxybenzyl group provides some resonance stabilization, making the corresponding ylide a "semi-stabilized" ylide.[3] Consequently, bases with a conjugate acid pKa significantly higher than that of the phosphonium salt are required for efficient deprotonation.

Below is a summary of common bases used for the generation of semi-stabilized ylides, along with their relevant properties to aid in selection.

| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Solvent | Remarks |

| Sodium Hydride (NaH) | H₂ | ~36 | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation. Requires an inert atmosphere.[3] |

| Potassium tert-butoxide (KOtBu) | tert-butanol | ~19 (in DMSO) | THF, t-BuOH | A strong, sterically hindered base that is soluble in organic solvents. Often a good choice for semi-stabilized ylides.[5] |

| Sodium Amide (NaNH₂) | NH₃ | ~38 | Liquid NH₃, THF | A very strong base, but its use can be complicated by its low solubility in many organic solvents.[4] |

| Sodium Hydroxide (NaOH) | H₂O | ~15.7 | Biphasic (e.g., CH₂Cl₂/H₂O), DMF | A weaker base, often used for stabilized ylides, but can be effective for some semi-stabilized ylides under specific conditions, such as phase-transfer catalysis or in polar aprotic solvents.[3][6] |

| n-Butyllithium (n-BuLi) | Butane | ~50 | THF, Hexanes | A very strong base, typically used for unstabilized ylides. While effective, it can be less chemoselective with sensitive functional groups.[4][7] |

Experimental Workflow

The general workflow for the Wittig reaction involving a semi-stabilized ylide is depicted below. It involves the initial formation of the phosphonium ylide by reacting the phosphonium salt with a suitable base, followed by the addition of the carbonyl compound to yield the desired alkene.

Caption: General experimental workflow for the Wittig reaction.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate, the oxaphosphetane.[1] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E/Z selectivity) is influenced by the stability of the ylide. Semi-stabilized ylides often give mixtures of E and Z isomers.[3]

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 4-Methoxystilbene

This protocol describes the synthesis of trans-4-methoxystilbene from benzaldehyde and this compound using sodium hydride as the base.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-